![molecular formula C14H11N5O3 B7477940 [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477940.png)
[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate, also known as CAOPC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique structure and potential applications. This compound belongs to the class of pyrazine derivatives and has been synthesized through various methods, which will be discussed in detail in The purpose of this paper is to provide an overview of the synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for CAOPC.
Mécanisme D'action
The mechanism of action of [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a crucial role in the regulation of cell growth and differentiation. It has also been found to inhibit the activity of proteases, which are enzymes that catalyze the breakdown of proteins. In addition, [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been shown to interact with G protein-coupled receptors, which are a class of membrane receptors that play a crucial role in signal transduction.
Biochemical and Physiological Effects:
[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been shown to possess antiviral activity by inhibiting the replication of various viruses, including HIV-1 and HCV.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate is its potent inhibitory activity against various enzymes and receptors, which makes it a potential lead compound for the development of new drugs. Another advantage is its ability to exhibit multiple biological activities, including anticancer, anti-inflammatory, and antiviral activities. However, one of the limitations of [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate is its relatively low solubility in aqueous solutions, which can make it challenging to use in certain lab experiments.
Orientations Futures
There are several future directions for the study of [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate. One of the most significant directions is the development of new drugs based on [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate's structure and activity. Another direction is the exploration of [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate's potential applications in the treatment of various diseases, including cancer, inflammation, and viral infections. In addition, further studies are needed to elucidate the mechanism of action of [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate and to identify its molecular targets. Finally, the development of new synthetic methods for [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate and its derivatives could lead to the discovery of new compounds with improved activity and solubility.
Méthodes De Synthèse
[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate can be synthesized through various methods, including the reaction of 3-aminopyrazine-2-carboxylic acid with ethyl 2-cyano-2-oxoacetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is obtained in good yields. Other methods of synthesis include the reaction of 3-aminopyrazine-2-carboxylic acid with ethyl 2-bromo-2-oxoacetate in the presence of a palladium catalyst and the reaction of 3-aminopyrazine-2-carboxylic acid with ethyl 2-chloro-2-oxoacetate in the presence of a base.
Applications De Recherche Scientifique
[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate is in the field of medicinal chemistry, where it has been explored as a potential lead compound for the development of new drugs. [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including tyrosine kinases, proteases, and G protein-coupled receptors. It has also been found to possess anticancer, anti-inflammatory, and antiviral activities.
Propriétés
IUPAC Name |
[2-(2-cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c15-7-9-3-1-2-4-10(9)19-11(20)8-22-14(21)12-13(16)18-6-5-17-12/h1-6H,8H2,(H2,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQARGLMQAWYOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)COC(=O)C2=NC=CN=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide](/img/structure/B7477868.png)
![N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7477871.png)
![3,7-Dimethyl-1-[2-oxo-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]purine-2,6-dione](/img/structure/B7477875.png)
![N'-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B7477889.png)
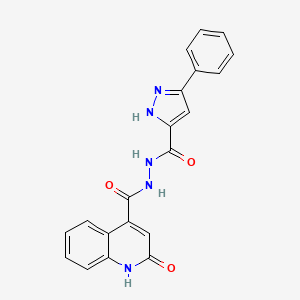
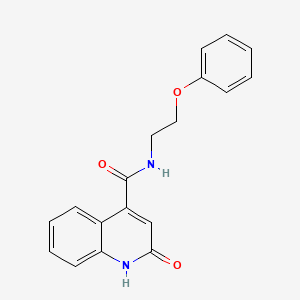
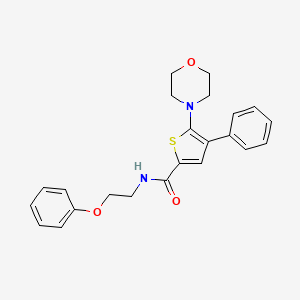
![N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7477913.png)
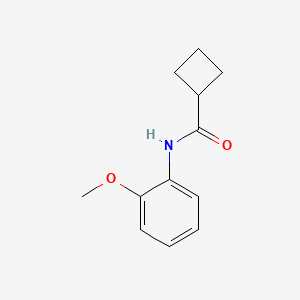
![[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B7477923.png)
![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)
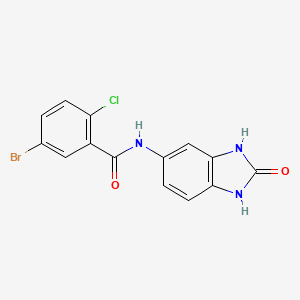
![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7477941.png)